molecular formula C9H12N3O7P B1218935 Cifostodine CAS No. 633-90-9

Cifostodine

Cat. No.: B1218935
CAS No.: 633-90-9
M. Wt: 305.18 g/mol
InChI Key: NMPZCCZXCOMSDQ-XVFCMESISA-N
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Description

It is a pyrimidine derivative and is known for its unique structure, which includes a cyclic phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cifostodine typically involves the cyclization of citidine monophosphate. The reaction conditions often require the presence of a dehydrating agent to facilitate the formation of the cyclic phosphate group. Common reagents used in this process include phosphorus oxychloride and pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Cifostodine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cifostodine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cifostodine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes. The cyclic phosphate group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique cyclic phosphate group sets it apart from other similar compounds. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

633-90-9

Molecular Formula

C9H12N3O7P

Molecular Weight

305.18 g/mol

IUPAC Name

1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one

InChI

InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6-,7-,8-/m1/s1

InChI Key

NMPZCCZXCOMSDQ-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O

SMILES

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O

633-90-9

Related CAS

15718-51-1 (mono-hydrochloride salt)
74263-38-0 (barium (2:1) salt)

Synonyms

2',3'-cyclic CMP
cifostodine
cifostodine barium (2:1) salt
cifostodine monosodium salt
cytidine 2',3'-phosphate
cytidine cyclic 2,3 monophosphate
cytidine cyclic-2',3'-monophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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